molecular formula C12H18ClN3O B1517921 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol CAS No. 946812-10-8

2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol

Cat. No. B1517921
CAS RN: 946812-10-8
M. Wt: 255.74 g/mol
InChI Key: PHNNTQSQURBDKC-UHFFFAOYSA-N
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Description

Compounds with similar structures often have a phenyl ring (a hexagonal carbon ring) and a piperazine ring (a hexagonal ring with two nitrogen atoms). They can have various biological activities depending on the specific functional groups attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between phenyl rings and piperazine rings . The specific synthesis process would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring and a piperazine ring, with various functional groups attached. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. For example, they might react with strong oxidizing agents .


Physical And Chemical Properties Analysis

Similar compounds are often crystalline solids that may be sensitive to prolonged exposure to air and/or light. They are often insoluble in water .

Scientific Research Applications

Dual Labeling in Radiochemistry

One of the applications of compounds structurally similar to 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol is in the field of radiochemistry, where they are used for dual labeling with tritium and carbon-14. This method is utilized for tracing and studying the pharmacokinetics of drugs. For example, Lobuprofen, a compound with a similar structure, has been dual-labeled, facilitating its tracking within biological systems through various analytical techniques such as thin layer chromatography (TLC), UV spectrophotometry, and liquid scintillation (J. Santamaria et al., 1988).

Kinetic Studies in Organic Chemistry

Compounds with the piperazine moiety are often subjects of kinetic studies to understand their reaction mechanisms with amines. Such studies provide insight into the behavior of these compounds in various conditions, which is essential for designing drugs with targeted properties. The kinetic analysis of the reaction between piperazine derivatives and alicyclic amines in an ethanol-water mixture offers valuable data on the reaction's rate-determining steps and the influence of substituents on reactivity (E. Castro et al., 2001).

Antitumor Activity Exploration

The chemical framework of this compound lends itself to modifications that can result in compounds with potential antitumor activities. For instance, the aminomethylation of certain ketones with piperazines followed by the reaction with alkyl (aryl) magnesium halides has led to the synthesis of tertiary amino alcohols. These synthesized compounds have been studied for their effects on tumor DNA methylation in vitro, highlighting the potential therapeutic applications of such molecules (N. Hakobyan et al., 2020).

Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to this compound is of interest for developing new pharmacological agents. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involves reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. This process and the resulting compounds contribute to expanding the library of chemicals with potential for further pharmacological evaluation (Wang Jin-peng, 2013).

Mechanism of Action

The mechanism of action of similar compounds can vary widely and depends on their specific structure and the biological system they interact with .

Safety and Hazards

Similar compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may also be harmful to the eyes and respiratory system .

properties

IUPAC Name

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNNTQSQURBDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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